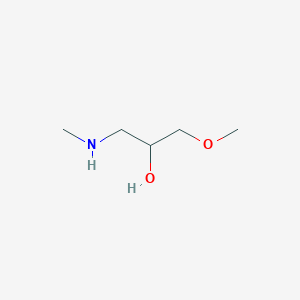

1-Methoxy-3-(methylamino)propan-2-ol

Description

Contextualization within the Class of Propanolamine (B44665) Derivatives

1-Methoxy-3-(methylamino)propan-2-ol belongs to the propanolamine family, a class of organic compounds characterized by a propanol (B110389) backbone substituted with an amino group. These amino alcohols are significant in medicinal chemistry. sharingtechcn.com The structure of this compound features a secondary amine and a methoxy (B1213986) group, which impart specific chemical properties that are of interest to researchers.

Propanolamine derivatives are foundational to the development of a wide array of pharmaceutical agents, most notably beta-adrenergic antagonists, commonly known as beta-blockers. nih.gov These drugs are crucial in managing cardiovascular conditions. The core structure of these therapeutic agents often includes a propanolamine side chain, highlighting the importance of compounds like this compound as potential precursors or analogues.

Emerging Significance in Pharmaceutical and Organic Chemistry Research

The significance of this compound in the scientific community is on the rise, primarily due to its role as a valuable intermediate in organic synthesis. sigmaaldrich.comgoogle.com Organic building blocks are fundamental components used to construct more elaborate molecular architectures, and this compound provides a scaffold with multiple reactive sites. sigmaaldrich.com

In pharmaceutical research, the focus is often on creating libraries of compounds for screening potential drug candidates. The structure of this compound makes it an attractive starting material for generating diverse molecules. For instance, related propanolamine structures are key intermediates in the synthesis of drugs like duloxetine (B1670986), an antidepressant. researchgate.net The synthesis of such pharmaceuticals often involves the preparation of optically active amino-alcohols, a category that includes derivatives of this compound.

A common synthetic route to this class of compounds involves the reaction of an epoxide, such as glycidyl (B131873) methyl ether, with an amine, in this case, methylamine (B109427). This reaction opens the epoxide ring to form the desired amino alcohol structure. The precise control of reaction conditions can lead to high yields of the target molecule. While specific research detailing the synthesis and application of this compound is not extensively published, its structural similarity to key pharmaceutical intermediates suggests its potential utility in the development of new therapeutic agents. google.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H13NO2 | uni.lucymitquimica.com |

| Molecular Weight | 119.16 g/mol | cymitquimica.com |

| Appearance | Liquid | cymitquimica.com |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C5H13NO2 |

| Duloxetine | C18H19NOS |

| Glycidyl methyl ether | C4H8O2 |

| Methylamine | CH5N |

| This compound oxalate (B1200264) | C7H15NO6 |

| 1-(3-Methoxyphenoxy)-3-(methylamino)-propan-2-ol | C11H17NO3 |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS |

| Atenolol (B1665814) | C14H22N2O3 |

| Isoprenaline | C11H17NO3 |

| Propranolol (B1214883) | C16H21NO2 |

| 3-Methoxy-1-propanol (B72126) | C4H10O2 |

| 1-Methoxy-2-propanol | C4H10O2 |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-(methylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-6-3-5(7)4-8-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPOLOTYYAEFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609825 | |

| Record name | 1-Methoxy-3-(methylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60755-68-2 | |

| Record name | 1-Methoxy-3-(methylamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60755-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-3-(methylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control of 1 Methoxy 3 Methylamino Propan 2 Ol

Established Synthetic Pathways for 1-Methoxy-3-(methylamino)propan-2-ol and its Analogues

The construction of the this compound scaffold and its analogues relies on established organic reactions, primarily involving nucleophilic substitution and, for derivatization, cross-coupling strategies.

Conventional Multistep Approaches

A common and straightforward approach to synthesizing 1-alkoxy-3-aminopropan-2-ols involves a multistep sequence starting from an epoxide. A frequently employed precursor is a glycidyl (B131873) ether, such as glycidyl methyl ether (also known as methyl glycidyl ether). The synthesis can be conceptualized in the following steps:

Epoxide Ring-Opening: The primary synthetic step involves the ring-opening of the epoxide ring of a suitable glycidyl ether with an amine. In the case of this compound, this would involve the reaction of glycidyl methyl ether with methylamine (B109427). mdpi.com This reaction is a classic example of nucleophilic substitution where the amine attacks one of the electrophilic carbons of the epoxide ring. beilstein-journals.org

Work-up and Isolation: Following the ring-opening reaction, a standard aqueous work-up is typically employed to remove any unreacted starting materials and by-products. The desired amino alcohol product is then isolated, often through distillation or crystallization.

A similar approach has been detailed in the synthesis of the analogous compound, 3-methylamino-1,2-propanediol (B1225494), where glycerin chlorohydrin is reacted with an aqueous solution of methylamine in the presence of a base like sodium hydroxide (B78521) and sodium bicarbonate. This reaction proceeds through an in-situ formed epoxide intermediate which is then opened by methylamine.

Nucleophilic Substitution Reactions in Scaffold Construction

The core of the conventional synthesis of this compound is a nucleophilic substitution reaction. The reaction between glycidyl methyl ether and methylamine is a classic SN2 reaction. mdpi.com

The mechanism proceeds as follows:

The nitrogen atom of methylamine, being a nucleophile, attacks one of the carbon atoms of the epoxide ring.

In basic or neutral conditions, the attack preferentially occurs at the less sterically hindered carbon atom of the epoxide. mdpi.commdpi.com

This concerted attack leads to the opening of the three-membered ring and the formation of an alkoxide intermediate.

Subsequent protonation of the alkoxide, typically during the work-up step, yields the final this compound.

The reaction conditions for such transformations are generally mild and can be carried out in a variety of solvents, including alcohols or even in an aqueous medium.

Cross-Coupling Strategies for Derivative Synthesis

The synthesis of derivatives of this compound, particularly aryl derivatives, can be envisioned through modern cross-coupling reactions. While specific examples for the direct derivatization of this compound are not prevalent in the reviewed literature, the principles of established cross-coupling methodologies like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are applicable.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org In principle, derivatives of this compound could be synthesized by reacting an appropriately functionalized precursor with an aryl halide. For instance, a primary amine precursor could be coupled with an aryl halide to introduce an aryl group on the nitrogen atom. The general reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.orgnih.gov The choice of ligand and base is crucial and depends on the specific substrates being coupled. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.org Derivatives of this compound could potentially be synthesized by coupling a boronic acid or ester derivative of the propan-2-ol scaffold with an aryl or vinyl halide. Alternatively, a halogenated derivative of the propan-2-ol could be coupled with an arylboronic acid. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net

Advanced Stereoselective Synthesis of this compound Enantiomers

As this compound contains a stereocenter at the C2 position, it exists as a pair of enantiomers. For many pharmaceutical applications, it is crucial to isolate a single enantiomer. Chiral resolution is a widely used technique to achieve this separation.

Chiral Resolution Techniques

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. One of the most common methods for resolving chiral amines and alcohols is through the formation of diastereomeric salts.

This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. organic-chemistry.org

Commonly used chiral resolving agents for amines include mandelic acid and derivatives of tartaric acid. The process generally involves the following steps:

Salt Formation: The racemic this compound is dissolved in a suitable solvent and treated with an enantiomerically pure chiral acid, such as (R)-mandelic acid or a derivative of L-(+)-tartaric acid. This results in the formation of a mixture of two diastereomeric salts.

Fractional Crystallization: Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration. The choice of solvent is critical for successful separation.

Isolation and Liberation: The crystallized diastereomeric salt is separated by filtration. The desired enantiomer of the amine can then be liberated from the salt by treatment with a base, which neutralizes the chiral acid.

The efficiency of the resolution can be influenced by several factors, including the choice of resolving agent, the solvent system, the temperature of crystallization, and the molar ratio of the amine to the resolving agent.

Table 1: Chiral Resolving Agents and Their Application

| Resolving Agent | Target Compound Type | Principle of Separation |

|---|---|---|

| Mandelic Acid | Racemic amines and alcohols | Forms diastereomeric salts with differing solubilities. |

Table 2: Research Findings on Diastereomeric Salt Resolution

| Racemic Compound | Resolving Agent | Solvent | Key Finding |

|---|---|---|---|

| 1-phenyl-2-propanamine | (+)-Tartaric acid (R, R) | Not specified | Formation of diastereomeric salts allows for separation via crystallization. organic-chemistry.org |

Resolution-Racemization-Recycle (RRR) Strategies

Resolution-Racemization-Recycle (RRR) represents a powerful and economically viable strategy for producing a single enantiomer from a racemic mixture, theoretically allowing for a 100% yield. While traditional resolution methods discard the unwanted enantiomer, limiting the maximum yield to 50%, RRR incorporates a step to racemize the undesired enantiomer, which is then recycled back into the resolution process. researchgate.net

A well-documented industrial application of this strategy is in the synthesis of the antidepressant duloxetine (B1670986), which utilizes the chiral propanolamine (B44665) intermediate (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol. researchgate.netepa.gov The process can be summarized as follows:

Resolution : A racemic amino alcohol is treated with a chiral resolving agent, such as (S)-mandelic acid, to form a pair of diastereomeric salts. researchgate.net Due to different physical properties, one diastereomer can be selectively crystallized and separated.

Liberation : The desired enantiomer is liberated from the purified diastereomeric salt.

Racemization & Recycle : The undesired enantiomer, recovered from the mother liquor, is subjected to conditions that racemize its stereocenter. This racemized mixture is then fed back into the initial resolution step, minimizing waste and maximizing throughput. researchgate.net

This approach is particularly advantageous for large-scale production where efficiency and cost-effectiveness are paramount. researchgate.net

Asymmetric Catalysis in Propanolamine Synthesis

Asymmetric catalysis offers a more direct and atom-economical route to chiral molecules by creating the desired stereocenter in a single step from a prochiral precursor.

Transition metal-catalyzed asymmetric hydrogenation (AH) is a premier method for the synthesis of chiral alcohols and amines. nih.gov This technique typically involves the reduction of a prochiral ketone or imine using hydrogen gas in the presence of a chiral catalyst, which is a complex of a transition metal (such as Ruthenium, Rhodium, or Iridium) and a chiral ligand. nih.govscholaris.ca The AH of prochiral imines is considered the most direct and efficient approach for preparing valuable α-chiral amines. nih.gov

For the synthesis of a propanolamine like this compound, the key step would be the asymmetric hydrogenation of the corresponding amino ketone, 1-methoxy-3-(methylamino)propan-2-one. The choice of metal and ligand is critical for achieving high enantioselectivity. youtube.com For instance, Ru-complexes developed by Noyori are highly effective for the enantioselective hydrogenation of aryl ketones. researchgate.net Earth-abundant metals like nickel are also emerging as effective catalysts for the asymmetric hydrogenation of α-substituted acrylic acids, which can be precursors to chiral structures. nih.gov

Table 1: Examples of Catalysts in Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Typical Result (ee%) | Reference |

|---|---|---|---|

| Ru-Arene-Amidoamine | Ketones | >99% | scholaris.ca |

| [Ir(COD)Cl]₂-(S)-P-Phos | Imines | 97% | scholaris.ca |

| Ir-MaxPHOX | N-alkyl imines | up to 94% | nih.gov |

| Ni-Chiral Ligand | α-Aryl/Alkyl Acrylic Acids | up to 99.4% | nih.gov |

Enantioselective addition reactions create chiral centers by the stereocontrolled addition of a nucleophile to a prochiral electrophile. For synthesizing propanolamines, a key strategy is the enantioselective ring-opening of a prochiral epoxide. In the context of this compound, this would involve the reaction of 2-(methoxymethyl)oxirane with methylamine, guided by a chiral catalyst to yield the desired enantiomer.

Another relevant approach is the catalytic asymmetric Mannich reaction, which is a powerful method for synthesizing chiral nitrogen-containing compounds. uni-pannon.hu Three-component reactions involving an aldehyde, an amine, and another nucleophile (like a propargyl ether) in the presence of a chiral catalyst can produce complex chiral amino compounds with high enantioselectivity. uni-pannon.hu

Chemoenzymatic Synthesis Approaches for Chiral Intermediates

Chemoenzymatic strategies leverage the high selectivity of enzymes for specific synthetic transformations, often under mild conditions.

One prominent method is enzyme-catalyzed kinetic resolution. For a racemic propanolamine, a lipase (B570770) such as Candida antarctica lipase B (CALB) can be used to selectively acylate one of the enantiomers. This creates an ester from one enantiomer while leaving the other as an alcohol, allowing for their easy separation.

Alternatively, the asymmetric reduction of a precursor ketone can be achieved using whole-cell biocatalysts. For example, various yeast strains, such as Saccharomyces cerevisiae, have been successfully used to reduce β-amino ketones to their corresponding (S)-amino alcohols with very high enantiomeric excess (>99% ee) and conversion rates. researchgate.net This method was used to produce the duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol. researchgate.net

Table 2: Chemoenzymatic Synthesis Examples for Propanolamines

| Enzyme/Cell | Reaction Type | Substrate | Product | Result | Reference |

|---|---|---|---|---|---|

| Candida antarctica lipase B (CALB) | Kinetic Resolution (Acylation) | Racemic 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | (S)-enantiomer | 95% conversion | |

| Saccharomyces cerevisiae CGMCC No. 2230 | Asymmetric Reduction | 3-N-methylamino-1-(2-thienyl)-1-propanone | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | >99% ee, 100% conversion | researchgate.net |

Tandem Reaction Sequences (e.g., Aza-Michael Addition – Asymmetric Transfer Hydrogenation)

The process unfolds in two stages within the same pot:

Aza-Michael Addition : An amine is added to an α,β-unsaturated ketone (enone) to form a γ-secondary amino ketone intermediate. organic-chemistry.org

Asymmetric Transfer Hydrogenation (ATH) : A chiral catalyst, typically a Ru-complex like Ru-TsDpen, reduces the ketone to a chiral alcohol with high enantioselectivity. lookchem.comorganic-chemistry.org A common hydrogen source for this transfer hydrogenation is a mixture of formic acid and triethylamine (B128534) or simply sodium formate (B1220265) in an aqueous medium. organic-chemistry.org

This one-pot process has been shown to produce a variety of chiral γ-secondary amino alcohols in high yields and with excellent enantioselectivities (up to 99%). organic-chemistry.org

Derivatization Strategies of the this compound Core

The core structure of this compound possesses three distinct functional groups amenable to derivatization: a secondary amine, a secondary alcohol, and an ether. Each site offers opportunities for structural modification to create analogues for various applications.

Derivatization of the Secondary Amine : The nitrogen atom is a versatile site for modification.

N-Acylation : Reaction with acyl chlorides or anhydrides would yield the corresponding amides.

N-Alkylation/N-Arylation : The amine can be further alkylated or arylated to form tertiary amines.

N-Sulfonylation : Reaction with sulfonyl chlorides would produce sulfonamides.

Derivatization of the Secondary Alcohol : The hydroxyl group can be readily modified.

O-Acylation (Esterification) : The alcohol can be converted to an ester using acyl chlorides, anhydrides, or through Fischer esterification with a carboxylic acid.

O-Alkylation (Etherification) : Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) would form a new ether linkage.

Silylation : The hydroxyl group can be protected or derivatized by reacting with silylating agents like tert-Butyldimethylsilyl chloride (TBDMSCl). researchgate.net

Modification of the Ether : The methoxy (B1213986) group is generally stable. Cleavage of the methyl ether to reveal a primary alcohol would require harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃).

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-3-(N-methylamino)-1-(2-thienyl)propan-1-ol |

| (S)-mandelic acid |

| 1-methoxy-3-(methylamino)propan-2-one |

| 2-(methoxymethyl)oxirane |

| methylamine |

| 3-N-methylamino-1-(2-thienyl)-1-propanone |

| tert-Butyldimethylsilyl chloride |

| hydrobromic acid |

| boron tribromide |

Modifications at the Amino Moiety

The secondary amine functionality in this compound allows for a variety of chemical modifications, primarily through N-acylation and N-alkylation reactions.

N-Acylation:

N-acylation of the methylamino group introduces an amide functionality into the molecule. This can be achieved by reacting this compound with various acylating agents such as acyl chlorides, acid anhydrides, or activated esters. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The choice of base and solvent can influence the selectivity of the reaction, especially to avoid O-acylation of the hydroxyl group. For the selective N-acylation of amino alcohols, methods have been developed that utilize specific reagents and conditions to favor the reaction at the more nucleophilic amino group. google.comgoogle.comresearchgate.net For instance, the use of 2,2′-bipyridyl-6-yl carboxylate in the presence of cesium fluoride (B91410) in DMF has been reported for the selective N-acylation of amino alcohols. researchgate.net Another approach involves the formation of a mixed anhydride (B1165640) from an organic acid and a sulfonyl chloride, which then selectively acylates the amino group. google.comgoogle.com

| Acylating Agent | Reagent/Catalyst | Product Type | Reference |

| Acyl Chloride | Base (e.g., Triethylamine) | N-acyl derivative | orientjchem.org |

| Acid Anhydride | Base or Catalyst-free | N-acyl derivative | orientjchem.org |

| Activated Ester | Base (e.g., Cesium Fluoride) | N-acyl derivative | researchgate.net |

N-Alkylation:

Further alkylation of the secondary amine can lead to the formation of tertiary amines. However, controlling the degree of alkylation to achieve mono-alkylation can be challenging. Reductive amination of an appropriate aldehyde with this compound is a common method to introduce a new alkyl group. Alternatively, direct alkylation with an alkyl halide can be employed, though this may lead to over-alkylation. To address this, methods for selective mono-N-alkylation have been developed. One such method involves the formation of a stable chelate of the amino alcohol with 9-borabicyclo[3.3.1]nonane (9-BBN), which allows for selective mono-N-alkylation upon deprotonation and reaction with an alkyl halide. organic-chemistry.orgtau.ac.il

| Alkylation Method | Reagent | Product Type | Reference |

| Reductive Amination | Aldehyde, Reducing Agent | N-alkyl derivative | nih.gov |

| Direct Alkylation | Alkyl Halide, Base | N-alkyl derivative | rsc.org |

| Chelation with 9-BBN | 9-BBN, Base, Alkyl Halide | Mono-N-alkyl derivative | organic-chemistry.orgtau.ac.il |

Modifications at the Hydroxyl Group

The secondary hydroxyl group in this compound is another site for chemical modification, primarily through etherification and esterification reactions.

Etherification/O-Alkylation:

The hydroxyl group can be converted into an ether by reaction with an alkylating agent, such as an alkyl halide or a sulfate, in the presence of a strong base. The base is required to deprotonate the hydroxyl group to form a more nucleophilic alkoxide. Common bases used for this purpose include sodium hydride or alkali metal hydroxides. The selective O-alkylation in the presence of an amino group can be challenging due to the nucleophilicity of the amine. Protecting the amino group prior to O-alkylation is a common strategy to achieve selectivity. For example, a process for preparing 3-methoxy-1-propanol (B72126) from 1,3-propanediol (B51772) involves alkylation with methyl chloride in the presence of a base. google.comgoogle.com

Esterification:

Esterification of the hydroxyl group can be accomplished by reaction with a carboxylic acid or its derivatives, such as an acyl chloride or an acid anhydride. Acid catalysts are often employed when using a carboxylic acid to promote the reaction. When using more reactive acylating agents like acyl chlorides or anhydrides, a base is typically added to scavenge the acidic byproduct. Chemoselective O-acylation of amino alcohols can be achieved under acidic conditions, where the amino group is protonated and thus less reactive towards the acylating agent. nih.gov

| Modification Reaction | Reagent | Product Type | Reference |

| O-Alkylation | Alkyl Halide, Strong Base | Ether derivative | google.comgoogle.com |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester derivative | nih.gov |

| Esterification | Acyl Chloride/Anhydride, Base | Ester derivative | nih.gov |

Introduction of Aromatic and Heterocyclic Substituents

The introduction of aromatic and heterocyclic moieties can be achieved by modifying the amino group of this compound.

N-Arylation:

The synthesis of N-aryl derivatives can be accomplished through nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions. For instance, reacting this compound with an activated aryl halide (e.g., a fluoronitrobenzene) in the presence of a base can lead to the corresponding N-aryl product. More versatile methods include palladium-catalyzed or copper-catalyzed N-arylation reactions (e.g., Buchwald-Hartwig amination), which allow for the coupling of a wide range of aryl halides or pseudo-halides with the amine. The synthesis of related 1-aryl-3-substituted propanol (B110389) derivatives has been reported with potential applications as antimalarial agents. nih.gov

N-Heterocyclic Derivatives:

Similarly, N-heterocyclic derivatives can be prepared by reacting this compound with a heterocyclic compound bearing a suitable leaving group. For example, reaction with a chloro-substituted pyridine (B92270) or pyrimidine (B1678525) in the presence of a base can yield the corresponding N-heterocyclic derivative. Multicomponent reactions offer another powerful strategy for the one-pot synthesis of complex heterocyclic structures from simple starting materials, including primary amines. mdpi.com The synthesis of 2-amino-3-arylpropan-1-ols and their conversion to 1,2,3-triazole derivatives has been described, showcasing a pathway to functionalized heterocyclic compounds. nih.gov

| Substitution Type | Synthetic Method | Reagents | Product Type | Reference |

| N-Arylation | Nucleophilic Aromatic Substitution | Activated Aryl Halide, Base | N-Aryl derivative | nih.gov |

| N-Arylation | Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Base | N-Aryl derivative | nih.gov |

| N-Heterocyclic | Nucleophilic Substitution | Heterocyclic Halide, Base | N-Heterocyclic derivative | mdpi.com |

| N-Heterocyclic | Multicomponent Reaction | Various building blocks | Complex Heterocycle | mdpi.com |

| N-Heterocyclic | Cycloaddition | Azide, Alkyne | Triazole derivative | nih.gov |

Chemical Reactivity and Transformations of 1 Methoxy 3 Methylamino Propan 2 Ol

Functional Group Interconversions and Mechanistic Studies

The presence of both a secondary amine and a secondary alcohol allows for a range of functional group interconversions, enabling the synthesis of diverse derivatives from 1-Methoxy-3-(methylamino)propan-2-ol. These transformations are fundamental in modifying the molecule's properties for various applications. solubilityofthings.com

One of the key transformations is the further alkylation of the secondary amine. Transition metal-catalyzed N-alkylation of amines with alcohols, a process known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, provides an atom-economical and environmentally friendly method for this conversion. rsc.org In this process, a transition metal catalyst temporarily dehydrogenates the alcohol to an aldehyde intermediate. This intermediate then condenses with the amine to form an imine, which is subsequently hydrogenated by the catalyst to yield the N-alkylated amine, with water as the only byproduct. rsc.org

Another approach for the selective modification of the amine involves its conversion into a better leaving group. For instance, reaction with methyl iodide can convert the secondary amine into a quaternary ammonium (B1175870) salt, which can then participate in elimination reactions. researchgate.net

The hydroxyl group can also be a site for functional group interconversion. It can be converted to a good leaving group, such as a sulfonate ester (e.g., mesylate or tosylate), which can then be displaced by various nucleophiles. mit.edu Alternatively, the alcohol can be converted to an alkyl halide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). mit.edu These transformations proceed through an SN2 mechanism, resulting in an inversion of stereochemistry at the carbon center.

Table 2: Potential Functional Group Interconversions of this compound

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reaction Type |

| Secondary Amine | R-X (Alkyl Halide), Base | Tertiary Amine | N-Alkylation |

| Secondary Amine | R-OH, Transition Metal Catalyst | Tertiary Amine | N-Alkylation (Borrowing Hydrogen) rsc.org |

| Secondary Alcohol | MsCl, Base | Mesylate (Good Leaving Group) | Esterification |

| Secondary Alcohol | SOCl₂ | Alkyl Chloride | Substitution |

| Secondary Alcohol | NaH, R-X | Ether | Williamson Ether Synthesis |

Mechanistic studies on related amino alcohols have provided a deeper understanding of these transformations. For instance, the synthesis of chiral N-substituted 1,2-amino alcohols has been achieved through enzymatic asymmetric reductive amination of α-hydroxymethyl ketones. nih.gov This highlights the potential for stereoselective synthesis of derivatives of this compound. The development of methods for the stereoselective synthesis of amino alcohols is an active area of research, with applications in the preparation of chiral ligands and pharmaceuticals.

Biological Activities and Mechanistic Investigations of 1 Methoxy 3 Methylamino Propan 2 Ol and Its Analogues

Broad Spectrum Biological Potential

The propanolamine (B44665) backbone, a key feature of 1-Methoxy-3-(methylamino)propan-2-ol, is present in numerous pharmacologically important compounds. Research into these related molecules reveals a wide range of biological activities, from enzyme inhibition and receptor modulation to antimicrobial and anti-inflammatory effects.

While specific enzyme inhibition studies on this compound are not extensively documented in publicly available literature, the structural class to which it belongs is known to interact with various enzymes. For instance, analogues of this compound have been investigated for their ability to inhibit enzymes involved in key physiological processes. A notable example is the inhibition of cytochrome P450 enzymes, such as CYP2D6, CYP3A4, CYP2B6, and CYP2C9, which are involved in the metabolism of many drugs. wikipedia.org The metabolism of the related beta-blocker metoprolol (B1676517) is primarily handled by these enzymes. wikipedia.org The potential for this compound to interact with such enzyme systems warrants further investigation.

The propanolamine structure is a classic pharmacophore for adrenergic receptor ligands. Beta-blockers like metoprolol and propranolol (B1214883), which are structurally analogous to this compound, are well-known antagonists of β-adrenergic receptors. wikipedia.orgwikipedia.org Metoprolol is a selective antagonist of the β1-adrenergic receptor, primarily found in heart muscle cells. wikipedia.orgnih.gov By blocking these receptors, it reduces heart rate and the force of contraction. wikipedia.orgnih.gov Propranolol, on the other hand, is a non-selective beta-blocker, acting on both β1 and β2 receptors. wikipedia.org The free hydroxyl (-OH) group on the propanolamine chain has been shown to be crucial for this beta-blocking activity. nih.gov Given these established structure-activity relationships, it is plausible that this compound could exhibit modulatory effects on adrenergic or other receptor systems.

Analogues of this compound have demonstrated notable antimicrobial properties. For instance, certain methoxyphenolic compounds have been shown to possess anti-inflammatory and potentially antimicrobial effects. d-nb.infonih.gov Furthermore, studies on other propanolamine derivatives have explored their potential as antimicrobial agents. The investigation into the antimicrobial efficacy of this class of compounds is an active area of research, suggesting a potential avenue for the application of this compound.

Methoxyphenolic compounds, which share a methoxy (B1213986) group with this compound, have been reported to exhibit anti-inflammatory activity. d-nb.infonih.gov These compounds can inhibit the production of various inflammatory mediators, such as cytokines and chemokines, in human airway cells. d-nb.infonih.gov The mechanism of action may involve the post-transcriptional regulation of inflammatory gene expression. nih.gov This suggests that this compound, by virtue of its methoxy group, could potentially possess anti-inflammatory properties.

The propanolamine scaffold is a key feature in many compounds that modulate neurotransmitter systems. Several derivatives are known to act as inhibitors of monoamine neurotransmitter reuptake, a mechanism central to the action of many antidepressant medications. nih.govbiomolther.org For example, phenethylamine (B48288) derivatives have been studied for their ability to inhibit the reuptake of dopamine. nih.govbiomolther.orgkoreascience.kr Furthermore, some antidepressants are known to block the reuptake of norepinephrine (B1679862) and serotonin (B10506). nih.gov The ability of some beta-blockers like propranolol to cross the blood-brain barrier and exert central nervous system effects further highlights the potential for this class of compounds to influence neurological processes. wikipedia.org

Specific Biological Activities and Associated Mechanisms

While direct data on this compound is scarce, the well-documented activities of its structural analogues, metoprolol and propranolol, provide a strong basis for inferring its potential biological profile.

Metoprolol acts as a cardioselective β1-adrenergic receptor antagonist. wikipedia.orgnih.gov This selectivity means it primarily targets the heart, reducing heart rate, cardiac output, and blood pressure. nih.govfda.gov Its mechanism involves blocking the effects of catecholamines like adrenaline and noradrenaline at these receptors. wikipedia.org

Propranolol is a non-selective beta-blocker, antagonizing both β1 and β2-adrenergic receptors. wikipedia.orgdrugbank.com This leads to a reduction in heart rate and contractility, as well as effects on other tissues expressing β2 receptors. youtube.com Propranolol also exhibits weak inhibitory effects on the norepinephrine transporter. wikipedia.org

The tables below summarize the key pharmacological properties of these representative analogues.

Table 1: Receptor Modulation Profile of Analogues

| Compound | Receptor Target | Action | Key Effects |

| Metoprolol | β1-adrenergic receptor | Antagonist | Reduced heart rate, decreased blood pressure wikipedia.orgnih.govfda.gov |

| Propranolol | β1 and β2-adrenergic receptors | Antagonist | Reduced heart rate, decreased blood pressure, systemic effects wikipedia.orgdrugbank.com |

Table 2: Neurotransmitter System Modulation by Analogues

| Compound Class | Mechanism of Action | Neurotransmitters Affected | Potential Therapeutic Area |

| Phenethylamine Derivatives | Dopamine Reuptake Inhibition | Dopamine | CNS disorders nih.govbiomolther.orgkoreascience.kr |

| Various Antidepressants | Norepinephrine and Serotonin Reuptake Inhibition | Norepinephrine, Serotonin | Depression nih.gov |

Cytotoxic Effects and Apoptosis Induction Pathways (e.g., DNA Double-Strand Breaks)

Several analogues of this compound, particularly the beta-blockers propranolol and metoprolol, have demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.

Propranolol has been shown to inhibit the proliferation of liver cancer cells (HepG2 and HepG2.2.15) and induce apoptosis, effects that were not observed in normal liver cells (HL-7702). spandidos-publications.com The induction of apoptosis by propranolol in these cells is associated with the S-phase arrest of the cell cycle. spandidos-publications.com The mechanism involves the caspase-dependent signaling pathway, evidenced by the promotion of poly (ADP-ribose) polymerase (PARP) cleavage and a decrease in full-length caspase-3 expression. spandidos-publications.comnih.gov In human ovarian cancer cells (SKOV-3 and A2780), propranolol also induces a dose-dependent increase in apoptosis and arrests the cell cycle at the G2/M phase. nih.gov This pro-apoptotic activity is mediated through the activation of both intrinsic and extrinsic pathways, involving caspase-8 and -9, and is linked to the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway. nih.gov

Furthermore, propranolol has been observed to induce apoptosis in infantile hemangioma endothelial cells (IHECs) in a concentration-dependent manner. spandidos-publications.com This process involves the activation of caspase-9 and caspase-3 of the intrinsic pathway, as well as an increase in the expression of caspase-8, cytochrome c, and apoptosis-inducing factor. spandidos-publications.com In human umbilical vein endothelial cells (HUVECs), propranolol's pro-apoptotic effect is mediated through the downregulation of CD147. oup.com

Metoprolol has also exhibited cytotoxic effects on human leukemic U937 and MOLT-4 cells in a dose- and time-dependent manner. ijbc.ir At a concentration of 1000 µg/ml, metoprolol significantly decreased the viability of both cell lines after 48 hours. ijbc.ir Studies on rat primary hepatocytes have shown that metoprolol tartrate can induce marked cytotoxicity, which is correlated with its metabolic activation by P450 enzymes. acs.orgnih.gov In a model of coronary microembolization in rats, metoprolol was found to protect the myocardium by inhibiting apoptosis, likely through the inhibition of the mitochondrial apoptotic pathway involving caspase-9 and caspase-3. nih.gov

Atenolol (B1665814), another analogue, has been shown to be less cytotoxic than propranolol in breast (MCF-7), colorectal (HT-29), and hepatocellular (HepG2) cancer cell lines. nih.gov However, studies on rat heart mitochondria indicated that both propranolol and atenolol can induce cardiotoxicity through alterations in mitochondrial function, oxidative stress, and an increase in caspase-3 activity. thieme-connect.comnih.gov Research on human lymphocytes and macrophages has also suggested that some antihypertensives, including propranolol and atenolol, can cause DNA damage and double-strand breaks at certain concentrations. nih.gov

Neuroprotective Pathway Exploration

Analogues of this compound have been investigated for their neuroprotective potential, with promising findings for metoprolol and propranolol.

In a rat model of ischemic stroke, treatment with metoprolol was shown to be neuroprotective, reducing cerebral inflammation and neuronal death. cnic.escsic.es This led to long-term improvements in neuromotor abilities. cnic.escsic.es The mechanism appears to involve the inhibition of the inflammatory response mediated by neutrophils. cnic.escsic.es A three-dimensional reconstruction of a rat brain following an ischemic stroke demonstrated that pre-reperfusion treatment with metoprolol helped maintain the integrity of the blood-brain barrier. youtube.com Studies on patients undergoing craniotomy for cerebral tumors also suggest that perioperative treatment with metoprolol reduces postoperative mean arterial blood pressure without negatively impacting cerebral blood flow and metabolism. nih.gov

Propranolol has also shown neuroprotective effects in the context of traumatic brain injury (TBI). nih.govnih.govdroracle.aidntb.gov.ua In animal models, propranolol administration following TBI was associated with improved cerebral perfusion, reduced neural injury and cell death, and decreased leukocyte mobilization. nih.govdroracle.ai It is suggested that these effects may be mediated by a reduction in cerebral metabolism and a decrease in oxygen and glucose consumption. nih.gov In clinical settings, early use of propranolol after TBI has been linked to controlled hemodynamics and blood sugar levels, along with a decrease in catecholamine levels. nih.govdroracle.ai

Interaction with Cellular Targets (e.g., Enzymes, Purinergic Receptors, 5-HT2 Receptors)

The primary cellular targets of this compound analogues like metoprolol, propranolol, and atenolol are β-adrenergic receptors. drugbank.comdrugbank.com Metoprolol is a selective β1-adrenergic receptor antagonist, primarily affecting cardiac cells. drugbank.com Propranolol is a non-selective β-adrenergic receptor antagonist, blocking both β1 and β2 receptors. drugbank.com Atenolol is also a β1-selective antagonist. drugbank.comjournalagent.com The interaction with these receptors is responsible for their well-known cardiovascular effects.

Beyond their primary targets, some evidence suggests an interaction between these analogues and the serotonergic system, including 5-HT2 receptors. Subchronic treatment with metoprolol has been found to reduce the rate of tryptophan hydroxylation in various regions of the rat brain, leading to decreased levels of 5-hydroxytryptamine (5-HT), also known as serotonin. nih.gov This suggests that sustained β-adrenoceptor blockade can influence brain 5-HT systems. nih.gov

Studies have also explored the effects of metoprolol on the 5-HT system in the context of myocardial infarction, where it was observed to alter the expression of 5-HT2A receptors in the cortex. researchgate.net There is also early evidence suggesting a direct interaction of propranolol with central 5-hydroxytryptamine (5-HT) receptors. nih.gov However, direct interaction studies between metoprolol or propranolol and 5-HTP (5-hydroxytryptophan), a precursor to serotonin, have not shown significant interactions. drugs.comdrugs.com

In terms of enzymatic interactions, the metabolism of metoprolol is primarily carried out by the cytochrome P450 enzyme CYP2D6. drugbank.com The cytotoxicity of metoprolol in hepatocytes has been linked to its metabolic activation by P450 enzymes. acs.orgnih.gov

Metabolism and Pharmacokinetic Studies Adme

Absorption and Distribution Profiles

No data are available on the absorption and distribution of 1-Methoxy-3-(methylamino)propan-2-ol.

Metabolic Pathways and Metabolite Identification

There is no information on the metabolic pathways of this compound, and no metabolites have been identified.

Excretion Patterns

Information regarding the excretion patterns of this compound is not available in the current body of scientific literature.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Determinants for Biological Activity

The core structure of 1-Methoxy-3-(methylamino)propan-2-ol is a propan-2-ol moiety, which is a common feature in many pharmacologically active compounds. The substituents on this backbone are expected to modulate its interaction with biological targets.

The activity and selectivity of compounds analogous to this compound are heavily influenced by the nature of their substituents.

The Amino Group: The secondary amine in the structure is crucial. For optimal activity in the beta-blocker class, a secondary amine is generally required. pharmaguideline.com The size and nature of the N-alkyl substituent can significantly impact potency and selectivity. While a methyl group, as present in the target compound, is smaller than the isopropyl or tert-butyl groups often found in potent beta-blockers, it is still expected to contribute to the molecule's ability to interact with biological receptors. pharmaguideline.compa2online.org Studies on alprenolol (B1662852) and oxprenolol (B1678068) analogues have shown that methylation of a primary amine can increase affinity for β2-adrenergic receptors. pa2online.org Further increasing the bulk of the N-alkyl group, such as to an ethyl or a branched substituent like tert-butyl, often yields the highest affinities for both β1 and β2 receptors. pa2online.org

Chirality plays a pivotal role in the pharmacological activity of molecules with a propan-2-ol backbone. The carbon atom bearing the hydroxyl group is a stereocenter, meaning this compound can exist as two enantiomers, (R) and (S).

For the aryloxypropanolamine class of beta-blockers, the biological activity is highly stereoselective. The (S)-enantiomer is consistently reported to have a significantly higher affinity for β-adrenergic receptors than the (R)-enantiomer. pharmaguideline.commdpi.comresearchgate.net This stereoselectivity is a result of the specific three-dimensional arrangement of the hydroxyl and amino groups, which allows for optimal interaction with the amino acid residues in the receptor's binding pocket. mdpi.com It is therefore highly probable that the biological activity of this compound would also be stereospecific, with one enantiomer being significantly more active than the other.

| Feature | General Observation in Analogs | Implication for this compound |

| N-Alkyl Group | Secondary amine is optimal; bulky, branched groups increase affinity. pharmaguideline.compa2online.org | The N-methyl group is a small substituent, suggesting moderate affinity. |

| Hydroxyl Group | Essential for activity; (S)-configuration confers higher affinity in aryloxypropanolamines. pharmaguideline.commdpi.com | The (S)-enantiomer is expected to be the more active form. |

| Ether Linkage | The -OCH2- group is a common feature in potent beta-blockers. pharmaguideline.com | The methoxy (B1213986) group may contribute to binding and influence conformation. |

In Silico Approaches for Compound Design and Optimization

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, aiding in the design of new compounds with desired properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.orgnih.gov For a compound like this compound, docking studies could be performed with potential biological targets, such as β-adrenergic receptors, to predict its binding affinity and mode of interaction.

In studies of beta-blockers, molecular docking has been successfully used to screen libraries of compounds and to understand the interactions that govern their binding to receptors. njppp.comnjppp.comcrsp.dz These studies often reveal key hydrogen bonding interactions between the hydroxyl and amino groups of the ligand and specific amino acid residues (e.g., Aspartic Acid, Asparagine) in the receptor. biorxiv.orgnjppp.com Similar in silico experiments could be designed for this compound to hypothesize its binding orientation and predict its potential as a ligand for various receptors.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are used to predict the activity of new, unsynthesized compounds.

For a class of compounds like the analogs of this compound, a QSAR study would involve compiling a dataset of structurally related molecules with known biological activities. Various molecular descriptors (e.g., physicochemical properties, topological indices) would be calculated for each molecule. Statistical methods would then be used to build a model that correlates these descriptors with activity. Such models have been developed for beta-blockers to predict their pharmacokinetic properties and receptor affinities. nih.govnih.gov

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological receptor. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For a flexible molecule like this compound, with several rotatable bonds, understanding its preferred conformations is essential.

In the context of beta-blockers, the relative orientation of the aromatic ring, the ether oxygen, the hydroxyl group, and the amino group is crucial for activity. researchgate.net Computational methods can be used to explore the conformational space of this compound and determine the most likely shapes it will adopt in a biological environment. This information is invaluable for interpreting SAR data and for designing more rigid, and potentially more potent, analogs.

Advanced Analytical Methodologies for 1 Methoxy 3 Methylamino Propan 2 Ol Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for separating 1-Methoxy-3-(methylamino)propan-2-ol from related substances, including starting materials, by-products, and degradation products.

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for assessing the purity of this compound and profiling its volatile impurities. The method's effectiveness hinges on optimizing parameters such as column temperature, carrier gas flow rate, and the type of stationary phase to achieve adequate separation of all components. google.compatsnap.com

For analogous compounds like 3-methylamino-1,2-propanediol (B1225494), GC-MS analysis has been crucial for identifying impurities that may otherwise co-elute or remain undetected under suboptimal conditions. google.com A properly developed GC method can separate the main compound from structurally similar impurities. In the analysis of related amino alcohols, issues such as peak tailing, which can be caused by the interaction of the amine and hydroxyl groups with the column, may be addressed by derivatization or by using a specialized capillary column. patsnap.com For instance, a DB-1701 (30m x 0.32mm x 0.5um) quartz capillary column has been successfully used for a similar compound, 3-methylamino-1,2-propanediol. patsnap.com

Research Findings: A method developed for the related compound 3-methylamino-1,2-propanediol demonstrates the capability of GC to separate multiple impurities when chromatographic conditions are precisely controlled. google.com Initial analyses at lower column temperatures resulted in poor separation, with several impurity peaks merging with the main component peak. google.com By adjusting the column temperature to an optimal range of 240-260°C, a clear separation of all components was achieved. google.compatsnap.com This highlights the importance of methodical optimization for impurity profiling.

Below is a table of potential impurities in a synthesis of this compound, based on analogous impurity profiles.

| Potential Impurity | Rationale for Presence | Relative Boiling Point (Predicted) | Expected Elution Order |

| 1-Chloro-3-methoxypropan-2-ol | Unreacted starting material | Lower | Early |

| 1,3-Dimethoxypropan-2-ol | By-product of methylation | Lower | Early |

| N-methyl-N-(3-methoxy-2-hydroxypropyl)amine | Dimerization/side reaction | Higher | Late |

| 1-Methoxy-3-(dimethylamino)propan-2-ol | Over-methylation of the amine | Similar | Close to main peak |

This table is predictive and based on common synthetic routes and impurity profiles of similar compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, offering several advantages over GC, including the ability to analyze non-volatile or thermally labile compounds without derivatization. nih.gov HPLC methods can be developed for purity determination, quantification, and stability studies. nih.gov

The choice of stationary phase and mobile phase is critical. For a polar compound like this compound, reversed-phase (RP) HPLC using a C18 column is a common starting point. The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. An acidic or basic additive may be required to ensure good peak shape for the amine-containing analyte. phenomenex.com Detection is commonly performed using an ultraviolet (UV) detector, although the compound's lack of a strong chromophore may necessitate detection at low wavelengths or the use of alternative detectors like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum would show distinct signals for the methoxy (B1213986) group protons (CH₃O-), the methylamino group proton (CH₃NH-), the methylene (B1212753) protons adjacent to the ether and amine groups, and the methine proton of the alcohol group. The chemical shifts and coupling patterns (multiplicity) of these signals confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would display five unique signals corresponding to each carbon atom in the molecule: the methoxy carbon, the methylamino carbon, the two methylene carbons, and the methine carbon bearing the hydroxyl group.

Based on data from structurally similar compounds like 1-Methoxy-2-propanol, the following table predicts the ¹H and ¹³C NMR chemical shifts for this compound. chemicalbook.com

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ -O | ~3.3 | Singlet | ~59 |

| CH₃ -NH | ~2.4 | Singlet | ~36 |

| O-CH₂ -CH | ~3.4 | Multiplet | ~75 |

| NH-CH₂ -CH | ~2.6-2.8 | Multiplet | ~54 |

| -CH (OH)- | ~3.8 | Multiplet | ~68 |

| N-H | Variable | Broad Singlet | N/A |

| O-H | Variable | Broad Singlet | N/A |

Note: Chemical shifts are highly dependent on the solvent and concentration. These are estimated values.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of this compound, which allows for the calculation of its elemental formula with high accuracy. The monoisotopic mass of C₅H₁₃NO₂ is 119.09463 Da. uni.lu HRMS analysis would typically show a protonated molecule [M+H]⁺ at m/z 120.10191. uni.lu The high mass accuracy of this technique (typically <5 ppm error) allows for the unambiguous confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₅H₁₄NO₂]⁺ | 120.10191 |

| [M+Na]⁺ | [C₅H₁₃NNaO₂]⁺ | 142.08385 |

| [M+K]⁺ | [C₅H₁₃KNO₂]⁺ | 158.05779 |

Data sourced from predicted values on PubChem. uni.lu

Chiral Purity Determination Methods

Since this compound contains a stereocenter at the C2 position, it exists as a pair of enantiomers. Determining the enantiomeric purity (or enantiomeric excess, ee) is critical, especially in pharmaceutical contexts. nih.gov

The most prevalent methods for chiral purity determination involve creating a diastereomeric interaction, either transiently during analysis or by forming stable diastereomers, which can then be distinguished.

Chiral HPLC: This is the most widely used technique for separating enantiomers. nih.govasianpubs.org It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) (e.g., Chiralpak® and Chiralcel® columns), are particularly effective for separating a broad range of chiral compounds, including amino alcohols. nih.govasianpubs.orgmdpi.com For the analogous compound 3-(methylamino)-1-(2-thienyl)propan-1-ol, a SHISEIDO Chiral CD-Ph column successfully separated the (R) and (S) enantiomers using a mobile phase of 0.2M sodium perchlorate (B79767) aqueous solution and acetonitrile. google.com

NMR with Chiral Shift Reagents: This method involves adding a chiral auxiliary, known as a chiral shift reagent (CSR) or chiral derivatizing agent (CDA), to the NMR sample of the racemic compound. For an alcohol like this compound, an agent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride can be used to form diastereomeric esters. These diastereomers are no longer mirror images and will have distinct NMR spectra, allowing for the integration of corresponding signals to determine the ratio of the two enantiomers and thus the enantiomeric purity.

| Method | Principle | Typical Application |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to separation. sigmaaldrich.com | Quantitative determination of enantiomeric excess (ee) and preparative separation of enantiomers. |

| NMR with Chiral Shift Reagents | Formation of diastereomers with a chiral auxiliary, resulting in distinguishable NMR signals for each enantiomer. | Determination of enantiomeric ratio; can also be used for assigning absolute configuration (e.g., Mosher's method). |

Development and Validation of Analytical Standards

The establishment of an analytical standard for this compound is a meticulous process governed by international guidelines, such as those from the International Council on Harmonisation (ICH). researchgate.net This process ensures that the standard is suitable for its intended purpose, which includes the identification and quantification of this specific impurity in the drug substance or product. The validation of an analytical procedure demonstrates its suitability for its intended use. nih.gov

Certified Reference Materials (CRMs) for Metoprolol (B1676517) EP Impurity H are available from various pharmaceutical standard suppliers. sigmaaldrich.comglppharmastandards.com These CRMs are produced and certified in accordance with ISO/IEC 17025 and ISO 17034, ensuring traceability to primary materials from national metrology institutes. sigmaaldrich.com The certificate of analysis accompanying these standards typically includes data from various analytical techniques such as 1H NMR, Mass Spectrometry (MS), HPLC, and Infrared (IR) spectroscopy, confirming the identity and purity of the compound. glppharmastandards.com

Research into the analytical methodologies for Metoprolol and its impurities has led to the development of sophisticated techniques capable of separating and quantifying compounds with similar structures. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this research. researchgate.netnih.gov Given that this compound is a non-aromatic α-hydroxyamine, it may lack a significant UV chromophore, making detection by traditional UV-based HPLC methods challenging. thermofisher.com

To address this, methods utilizing Hydrophilic Interaction Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) have been developed for non-chromophoric impurities of Metoprolol. thermofisher.com HILIC is well-suited for polar compounds like this compound, and CAD provides a response that is independent of the analyte's optical properties, offering high sensitivity. thermofisher.com

Forced degradation studies are also a critical component of validating an analytical standard. ajrconline.orgijprajournal.com These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method. nih.govajrconline.org For instance, studies on Metoprolol have shown significant degradation under oxidative and hydrolytic stress conditions. nih.gov

The development of a validated analytical method for impurities involves assessing several key parameters to ensure its reliability. These parameters are outlined in the interactive data tables below, which summarize typical criteria and findings from research on Metoprolol and its related compounds.

Interactive Data Table 1: Typical HPLC Method Parameters for Analysis of Metoprolol and its Impurities

| Parameter | Details | Source |

| Column | YMC-Triart PFP, C18 (250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Buffer solution and acetonitrile (60:40 v/v) | researchgate.net |

| Flow Rate | 1.2 mL/minute | researchgate.net |

| Detection | UV at 235 nm | researchgate.net |

| Column Temperature | 25°C | researchgate.net |

| Injection Volume | 5 µL | researchgate.net |

Interactive Data Table 2: HILIC Method Parameters for Non-Chromophoric Metoprolol Impurities

| Parameter | Details | Source |

| Column | Acclaim™ Trinity™ P2, 3 µm (e.g., 3.0 x 100 mm) | thermofisher.com |

| Mobile Phase A | 100 mM ammonium (B1175870) formate (B1220265), pH 3.7 | thermofisher.com |

| Mobile Phase B | Acetonitrile | thermofisher.com |

| Flow Rate | 1.0 mL/min | thermofisher.com |

| Detection | Charged Aerosol Detector (CAD) | thermofisher.com |

| Evaporator Temperature | 60°C | thermofisher.com |

Interactive Data Table 3: Validation Parameters for an Analytical Method

| Validation Parameter | Description | Typical Acceptance Criteria | Source |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The analyte peak is well-resolved from other peaks. | nih.gov |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.998 | ajrconline.org |

| Accuracy | The closeness of test results to the true value. | Recovery of 95%-105% | nih.gov |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2% | nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1 | researchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 | thermofisher.com |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with varied parameters. | ajrconline.org |

Applications and Future Perspectives of 1 Methoxy 3 Methylamino Propan 2 Ol

1-Methoxy-3-(methylamino)propan-2-ol as a Synthetic Intermediate

The structural features of this compound make it a valuable synthetic intermediate. Organic building blocks are fundamental components used for the modular construction of more complex molecular structures, playing a crucial role in medicinal chemistry, organic chemistry, and material chemistry. sigmaaldrich.com The presence of both a nucleophilic amine and a hydroxyl group allows for a wide range of chemical transformations, making it a versatile precursor in multi-step syntheses.

One of the most significant applications of propanolamine (B44665) scaffolds, structurally related to this compound, is in the synthesis of Active Pharmaceutical Ingredients (APIs). A prominent example is the synthesis of Duloxetine (B1670986), a potent serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor used to treat depression and other conditions. nih.gov A key intermediate in the synthesis of Duloxetine is (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. researchgate.netresearchgate.netnih.govresearchgate.net This intermediate is crucial for constructing the core structure of the drug. google.com

The synthesis of Duloxetine highlights the importance of this class of molecules. By analogy, this compound serves as a critical building block for creating analogues of Duloxetine. In this context, the methoxy (B1213986) group and the specific substitution pattern offer a modification to the original scaffold, which can be used to develop new compounds with potentially altered or improved pharmacological profiles. The synthesis of such analogues is a key strategy in drug discovery to enhance efficacy, selectivity, or pharmacokinetic properties.

Table 1: Key Intermediates in the Synthesis of Duloxetine and its Analogues

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Key intermediate for the synthesis of Duloxetine. | researchgate.netnih.govresearchgate.net |

| 3-(Dimethylamino)-1-(2-thienyl)propan-1-ol | Precursor that is demethylated to give Duloxetine. | google.com |

Beyond its role in synthesizing specific API analogues, this compound is a versatile building block for more general complex organic synthesis. sigmaaldrich.com Its bifunctional nature—containing both hydroxyl and secondary amine groups—allows it to participate in a variety of chemical reactions. For instance, the amine can be acylated, alkylated, or used in reductive amination, while the alcohol can be oxidized, esterified, or converted into a leaving group for substitution reactions. This dual reactivity makes it a valuable component for constructing intricate molecular architectures. sigmaaldrich.com Related compounds, such as 3-methoxy-1-propanol (B72126), are also utilized as synthesis building blocks for preparing pharmaceutically active compounds, underscoring the utility of the methoxypropanol (B72326) backbone in chemical synthesis. google.com

Potential as a Lead Compound for Novel Therapeutic Development

The structural motif of this compound is closely related to known bioactive molecules, suggesting its potential as a lead compound for the development of new therapeutics. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The core structure of this compound is a privileged scaffold found in many beta-blockers and other pharmaceuticals. The strategic placement of the methoxy group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Researchers in early drug discovery often utilize such unique chemical building blocks to explore new chemical space and identify novel drug candidates. sigmaaldrich.com Therefore, this compound and its derivatives represent a promising starting point for medicinal chemistry campaigns aimed at discovering new drugs.

Role in Biochemical and Proteomics Research as a Tool or Probe

This compound and its oxalate (B1200264) salt are supplied as biochemicals for proteomics research. scbt.com This indicates their use as tools or probes to study proteins and their functions. In proteomics, small molecules are often used to interact with proteins to help identify their roles, map interaction networks, or validate them as drug targets. The specific chemical features of this compound may allow it to bind to certain classes of proteins, enabling researchers to probe their structure and function. Its analogues, such as 1-(3-Methoxyphenoxy)-3-(methylamino)-propan-2-ol and 1-(4-Methoxy-phenoxy)-3-methylamino-propan-2-ol, are also designated for research in this area. scbt.comscbt.com

Emerging Research Areas and Unexplored Potential

While the primary applications of this compound are currently centered on its role as a synthetic intermediate, several emerging areas hold unexplored potential. Future research could focus on:

Combinatorial Chemistry: Using this compound as a scaffold to generate large libraries of related molecules for high-throughput screening against various biological targets.

Materials Science: Incorporating this functional molecule into polymers or other materials to impart specific chemical or physical properties, leveraging its identity as a versatile organic building block. sigmaaldrich.com

Biotransformation: Investigating the use of enzymes to create chiral versions of the molecule or its derivatives, a technique that has been successfully applied to related duloxetine intermediates. researchgate.netnih.gov

The full potential of this compound is still being uncovered. As synthetic methodologies advance and our understanding of biological systems deepens, this compound and its derivatives will likely find new and innovative applications in science and technology.

Table 2: List of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 104435-08-7 | C5H13NO2 |

| Duloxetine | 116539-59-4 | C18H19NOS |

| (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | 116539-58-3 | C8H13NOS |

| 3-(Dimethylamino)-1-(2-thienyl)propan-1-ol | 132335-44-5 | C9H15NOS |

| 3-methoxy-1-propanol | 1589-49-7 | C4H10O2 |

| 1-(3-Methoxyphenoxy)-3-(methylamino)-propan-2-ol | 64369-63-3 | C11H17NO3 |

| 1-(4-Methoxy-phenoxy)-3-methylamino-propan-2-ol | 22560-50-5 | C11H17NO3 |

Q & A

Q. What are the recommended safety protocols for handling 1-Methoxy-3-(methylamino)propan-2-ol in laboratory settings?

- Methodological Answer : When handling this compound, adhere to GHS hazard classifications:

- Respiratory Protection : Use N95 masks to avoid inhalation of vapors or aerosols .

- Skin/Eye Protection : Wear gloves and eyeshields; rinse skin/eyes immediately with water for ≥15 minutes upon contact .

- Storage : Store in a dry, well-ventilated area at 2–8°C to minimize decomposition .

- Spill Management : Collect spills using inert absorbents and avoid drainage contamination .

Q. What synthetic routes are documented for this compound, and what factors influence reaction yields?

- Methodological Answer : A primary route involves nucleophilic ring-opening of (±)-epoxypropane with methylamine, yielding ~10% under ambient conditions. Optimize by:

- Temperature Control : Lower temperatures reduce side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve nucleophilicity .

- Purification : Use column chromatography to isolate the product from byproducts like 2-methylaziridine.

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Confirm the methoxy group (δ 3.2–3.4 ppm in H NMR) and methylamino protons (δ 2.5–2.8 ppm). C NMR should show methoxy carbons at ~56 ppm .

- Mass Spectrometry : ESI-MS in positive mode typically displays [M+H] at m/z 134.1 .

- IR Spectroscopy : Look for O-H stretching (3200–3600 cm) and C-O-C bands (1050–1150 cm) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., F) be applied to this compound for tracer studies, and what challenges arise in radiosynthesis?

- Methodological Answer :

- Radiosynthesis : Use tosylate precursors (e.g., this compound tosylate) with F-fluoride under anhydrous conditions. Purify via HPLC to achieve >95% radiochemical purity .

- Challenges :

- Reactivity : Competing elimination reactions require strict temperature control (−10°C).

- Decay Correction : Optimize reaction time to minimize F decay losses .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Methodological Answer :

- Solubility Discrepancies : Use standardized solvents (e.g., DMSO for stock solutions) and report temperature/pH conditions. Compare data with HPLC-UV quantification .

- Stability Analysis : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., oxidation to carbonyl derivatives) .

Q. How does the stereochemical configuration of this compound influence its biological activity, and what chiral resolution methods are recommended?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times vary by 2–3 minutes .

- Biological Impact : Test enantiomers in receptor-binding assays (e.g., β-adrenergic receptors) to correlate configuration with activity .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.